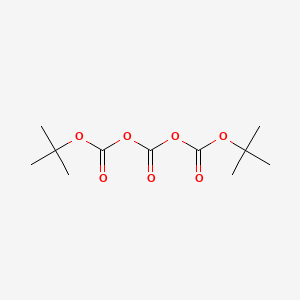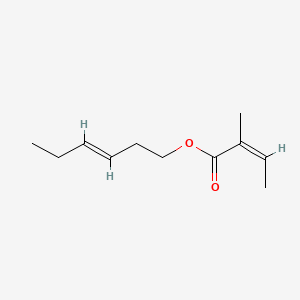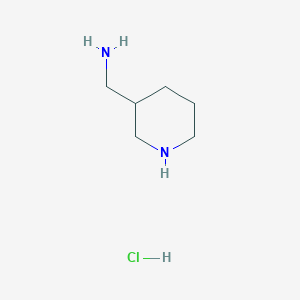
Di-tert-butyl tricarbonate
Overview
Description
Di-tert-butyl tricarbonate is an organic compound with the chemical formula C11H18O7. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is known for its use as a protecting group in organic synthesis and as an intermediate in the production of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl tricarbonate can be synthesized by reacting di-tert-butyl carbonate with phosgene in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in an anhydrous environment using solvents like tetrahydrofuran and benzene .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of phosgene, a toxic gas, and is performed in well-ventilated hoods with appropriate safety measures .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl tricarbonate undergoes various chemical reactions, including:
Decomposition: It can decompose into di-tert-butyl dicarbonate and carbon dioxide under basic conditions.
Substitution: It reacts with amines to form N-tert-butoxycarbonyl derivatives, which are valuable protecting groups for amino functions.
Common Reagents and Conditions:
Bases: Potassium tert-butoxide, sodium bicarbonate.
Solvents: Tetrahydrofuran, benzene, acetonitrile.
Catalysts: 4-dimethylaminopyridine (DMAP).
Major Products:
N-tert-butoxycarbonyl derivatives: Formed from the reaction with amines.
Di-tert-butyl dicarbonate: Formed from the decomposition of this compound.
Scientific Research Applications
Di-tert-butyl tricarbonate is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for amines, allowing for selective reactions that would otherwise be incompatible with the amine functional group.
Polymer Chemistry: Used in the synthesis of hyperbranched polycarbonates, which have applications in the production of advanced materials with unique properties.
Chemical Intermediates: Employed in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of di-tert-butyl tricarbonate involves its ability to react with nucleophiles, such as amines, to form stable carbamate derivatives. This reaction is facilitated by the presence of a base, which deprotonates the amine, making it more nucleophilic. The resulting N-tert-butoxycarbonyl derivatives are stable under a variety of conditions, allowing for selective transformations in organic synthesis .
Comparison with Similar Compounds
Di-tert-butyl dicarbonate: A related compound used as a protecting group for amines and in the synthesis of other organic compounds.
Diethyl pyrocarbonate: Another carbonate ester used in organic synthesis.
Dimethyl dicarbonate: Used as a preservative and in organic synthesis.
Uniqueness: Di-tert-butyl tricarbonate is unique due to its ability to form stable N-tert-butoxycarbonyl derivatives, which are valuable in organic synthesis. Its use in the synthesis of hyperbranched polycarbonates also sets it apart from other similar compounds .
Properties
IUPAC Name |
bis[(2-methylpropan-2-yl)oxycarbonyl] carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O7/c1-10(2,3)17-8(13)15-7(12)16-9(14)18-11(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKCRIFBGZDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472470 | |
| Record name | diBoc-carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24424-95-1 | |
| Record name | Di-tert-butyl tricarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024424951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | diBoc-carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-TERT-BUTYL TRICARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS36VZ64XP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8072270.png)

![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8072282.png)
![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B8072289.png)


![Diacetato[(R)-(+)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8072299.png)







